2-Bromo-6-(dimethylamino)benzonitrile
Description
2-Bromo-6-(dimethylamino)benzonitrile (CAS 1365271-61-9) is a halogenated aromatic compound with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.09 g/mol. Its structure features a bromine atom at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 6-position of the benzonitrile scaffold. The dimethylamino group is electron-donating, influencing the compound’s electronic properties and reactivity, while the bromine atom facilitates substitution reactions such as Suzuki couplings or nucleophilic aromatic substitutions. This compound has been used as an intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-bromo-6-(dimethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQKHXKDOBKTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276086 | |
| Record name | Benzonitrile, 2-bromo-6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-61-9 | |
| Record name | Benzonitrile, 2-bromo-6-(dimethylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(dimethylamino)benzonitrile can be synthesized through several methods. One common approach involves the bromination of 6-(dimethylamino)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(dimethylamino)benzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or partially reduced intermediates.
Scientific Research Applications
2-Bromo-6-(dimethylamino)benzonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylamino)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and dimethylamino groups play crucial roles in its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(Dimethylamino)benzonitrile (CAS 1197-19-9)
- Structure: Dimethylamino group at the para position (4-position) relative to the nitrile group.
- Applications : Used in spectroscopic research, including time-dependent density functional theory (TDDFT) studies on electric field effects .
- Safety : Classified as a hazardous substance (Category III) due to acute toxicity and skin/eye irritation risks .
4-Bromo-2-(dimethylamino)benzonitrile (CAS 1365272-41-8)
- Structure: Bromine at the 4-position and dimethylamino at the 2-position.
- Properties : Altered electronic distribution compared to the target compound, with bromine acting as a weaker electron-withdrawing group (EWG) in the meta position relative to the nitrile.
- Applications : Utilized in organic synthesis, particularly in reactions requiring regioselective bromine substitution .
Functional Group Variations
2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4)
- Structure: A 2-methylpropoxy (-OCH₂C(CH₃)₂) group replaces the dimethylamino group at the 6-position.
- Properties: The alkoxy group enhances lipophilicity, improving solubility in organic solvents. The bromine’s reactivity is moderated by the electron-donating alkoxy group, reducing its susceptibility to nucleophilic attack compared to the dimethylamino analog .
- Applications : Intermediate in pharmaceuticals and agrochemicals, valued for its balanced reactivity and solubility .
2-Bromo-6-fluorobenzonitrile (CAS 79544-27-7)
- Structure: Fluorine replaces the dimethylamino group at the 6-position.
- Properties: Fluorine’s strong electron-withdrawing nature increases the electron deficiency of the aromatic ring, making the bromine atom more reactive in substitution reactions. Molecular weight is lower (200.01 g/mol) due to the absence of the dimethylamino group .
- Applications : Used in materials science and as a precursor for fluorinated pharmaceuticals .
Multi-Substituted Analogs
6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)
- Structure: Amino (-NH₂) at 6-position, bromine at 3-position, and fluorine at 2-position.
- Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect directs electrophilic attacks to specific positions.
- Applications : Investigated in medicinal chemistry for bioactive molecule synthesis .
5-Bromo-2-methylbenzonitrile (CAS 156001-51-3)
- Structure : Methyl (-CH₃) at 2-position and bromine at 5-position.
- Properties: Methyl’s weak electron-donating effect slightly deactivates the ring compared to dimethylamino. Lower steric hindrance allows for easier functionalization.
- Applications : Laboratory reagent for synthesizing methyl-substituted aromatics .
Biological Activity
2-Bromo-6-(dimethylamino)benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHBrN\
CAS Number: 1365271-61-9
The compound features a bromine atom and a dimethylamino group attached to a benzonitrile structure. This configuration is significant for its biological interactions.
Antibacterial Properties
Recent studies have indicated that compounds similar to 2-bromo-6-(dimethylamino)benzonitrile exhibit antibacterial properties. For instance, a related compound, IITR00210, demonstrated broad-spectrum activity against enteric pathogens, highlighting the potential for similar activities in related nitrile compounds .
The mechanism by which these compounds exert antibacterial effects often involves:
- Induction of cell envelope stress.
- Alteration of the proton motive force (PMF), leading to ATP dissipation and cell death .
Antiparasitic Activity
Research has also explored the antiparasitic potential of compounds within the same chemical class. For example, certain benzonitrile derivatives have shown effectiveness against Trypanosoma brucei, suggesting that 2-bromo-6-(dimethylamino)benzonitrile could have similar applications in treating parasitic infections .
Study 1: Antibacterial Efficacy
A study conducted on a series of nitrile compounds demonstrated that some exhibited potent bactericidal activity against enteropathogens. The study reported reductions in bacterial counts greater than 3 log CFU in time-kill assays, indicating significant antibacterial efficacy .
Study 2: Antiparasitic Activity
In another investigation, a related compound was tested in in vivo models for its efficacy against T. brucei. The results showed promising outcomes with complete cures observed in treated animals, emphasizing the need for further exploration of similar compounds for therapeutic use .
Table: Summary of Biological Activities
The biological activity of 2-bromo-6-(dimethylamino)benzonitrile is hypothesized to involve:
- Receptor Binding: Interaction with specific biological receptors may modulate cellular processes.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in pathogen survival or proliferation.
These mechanisms are crucial for understanding how this compound may be developed into therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
